molecular formula C23H20N4OS B11522091 2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11522091
M. Wt: 400.5 g/mol
InChI Key: BSEPECNZEMTLNK-UHFFFAOYSA-N
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Description

2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a cyano group, a thiophene ring, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with appropriate cyanoacetic acid derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to the observed biological effects. For example, its antinociceptive activity may be mediated through interactions with opioid receptors or other pain-related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H20N4OS/c1-23(2)10-17-21(18(28)11-23)20(19-8-5-9-29-19)15(13-25)22(26)27(17)16-7-4-3-6-14(16)12-24/h3-9,20H,10-11,26H2,1-2H3

InChI Key

BSEPECNZEMTLNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CC=CS4)C(=O)C1)C

Origin of Product

United States

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